molecular formula C21H18Cl2N2O3S B2993844 N'-(benzenesulfonyl)-N-(3,5-dichloro-4-hydroxy-2,6-dimethylphenyl)benzenecarboximidamide CAS No. 307553-67-9

N'-(benzenesulfonyl)-N-(3,5-dichloro-4-hydroxy-2,6-dimethylphenyl)benzenecarboximidamide

Cat. No. B2993844
CAS RN: 307553-67-9
M. Wt: 449.35
InChI Key: HFAQJISEHLIJKG-UHFFFAOYSA-N
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Description

N’-(benzenesulfonyl)-N-(3,5-dichloro-4-hydroxy-2,6-dimethylphenyl)benzenecarboximidamide, often referred to as benzenesulfonamide , is an organosulfur compound with the molecular formula C21H18Cl2N2O3S . It belongs to the class of aromatic sulfonic acids. This compound forms white deliquescent sheet crystals or a white waxy solid that exhibits solubility in water and ethanol, slight solubility in benzene, and insolubility in nonpolar solvents like diethyl ether .


Synthesis Analysis

Benzenesulfonamide is synthesized through the sulfonation of benzene using concentrated sulfuric acid. This reaction is a classic example of aromatic sulfonation , which plays a crucial role in industrial organic chemistry .


Chemical Reactions Analysis

  • Dehydration : Phosphorus pentoxide converts it to benzenesulfonic acid anhydride (C6H5SO2)2O) .

Physical And Chemical Properties Analysis

  • Acidity (pKa) : Approximately -2.8 .

properties

IUPAC Name

N'-(benzenesulfonyl)-N-(3,5-dichloro-4-hydroxy-2,6-dimethylphenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3S/c1-13-17(22)20(26)18(23)14(2)19(13)24-21(15-9-5-3-6-10-15)25-29(27,28)16-11-7-4-8-12-16/h3-12,26H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAQJISEHLIJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)O)Cl)C)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=C1Cl)O)Cl)C)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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